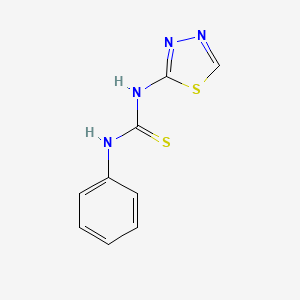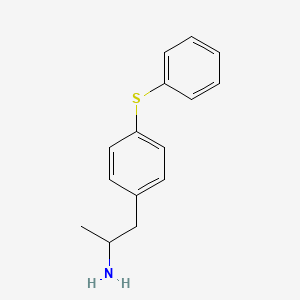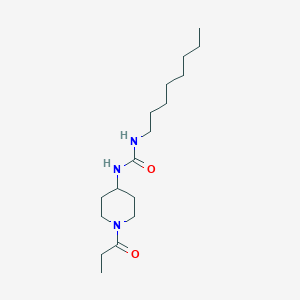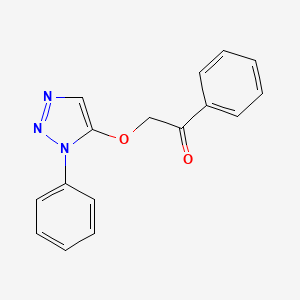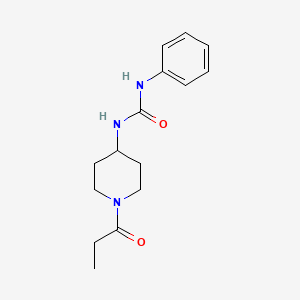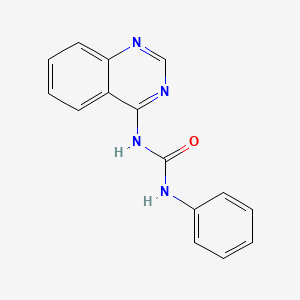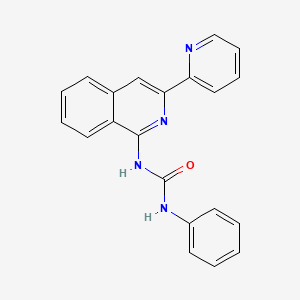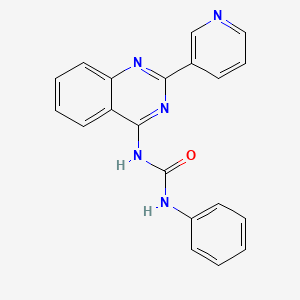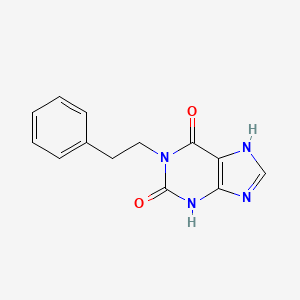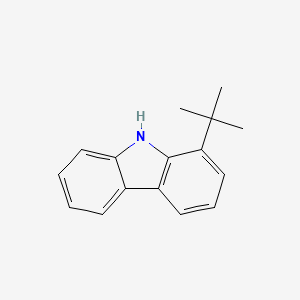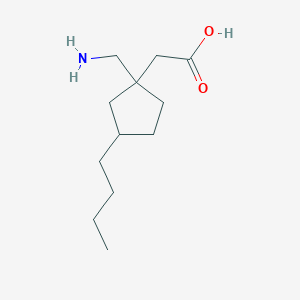
2-(1-(Aminomethyl)-3-butylcyclopentyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(氨基甲基)-3-丁基环戊基)乙酸是一种在各个科学领域都具有重要意义的化合物,它以独特的化学结构和潜在应用而闻名。该化合物包含一个环戊烷环,环上取代了氨基甲基和丁基链,使其成为研究和工业应用的多功能分子。
准备方法
合成路线和反应条件
2-(1-(氨基甲基)-3-丁基环戊基)乙酸可以通过多种合成路线合成。一种常见的方法是使环戊酮与丁胺反应生成相应的亚胺,然后使用还原剂(如硼氢化钠)将其还原为胺。 所得的胺然后与溴乙酸反应得到最终产物 .
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和优化的反应条件可以提高产物的产率和纯度。此外,使用催化剂和先进的纯化技术可以进一步提高生产过程的效率。
化学反应分析
反应类型
2-(1-(氨基甲基)-3-丁基环戊基)乙酸会发生各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(如高锰酸钾或过氧化氢)氧化,形成相应的羧酸或酮。
还原: 还原反应可以使用还原剂(如氢化铝锂)进行,将羧酸基团转化为醇。
取代: 氨基甲基可以与亲电试剂(如卤代烷或酰氯)发生亲核取代反应。
常用试剂和条件
氧化: 高锰酸钾在水性介质中。
还原: 氢化铝锂在无水乙醚中。
取代: 卤代烷或酰氯,在碱(如氢氧化钠)存在下。
主要形成的产物
氧化: 羧酸或酮。
还原: 醇。
取代: 取代胺或酰胺。
科学研究应用
2-(1-(氨基甲基)-3-丁基环戊基)乙酸在科学研究中有着广泛的应用:
化学: 用作合成更复杂分子的构建模块。
生物学: 研究其作为生化探针的潜力,以研究酶机制和蛋白质相互作用。
医学: 探索其潜在的治疗效果,特别是在治疗神经系统疾病方面。
作用机制
2-(1-(氨基甲基)-3-丁基环戊基)乙酸的作用机制涉及其与特定分子靶标的相互作用。氨基甲基可以与蛋白质形成氢键,影响其结构和功能。 此外,该化合物可以通过结合到酶的活性位点来调节酶的活性,从而影响生化途径 .
相似化合物的比较
类似化合物
加巴喷丁: 1-(氨基甲基)环己烷乙酸,用作抗惊厥药和治疗神经性疼痛。
普瑞巴林: 3-(氨基甲基)-5-甲基己酸,用于与加巴喷丁类似的治疗目的。
独特性
2-(1-(氨基甲基)-3-丁基环戊基)乙酸的独特之处在于其环戊烷环结构,与类似物相比,它赋予了不同的理化性质。 这种结构差异会导致生物活性和治疗潜力的变化,使其成为进一步研究和开发的化合物 .
属性
分子式 |
C12H23NO2 |
|---|---|
分子量 |
213.32 g/mol |
IUPAC 名称 |
2-[1-(aminomethyl)-3-butylcyclopentyl]acetic acid |
InChI |
InChI=1S/C12H23NO2/c1-2-3-4-10-5-6-12(7-10,9-13)8-11(14)15/h10H,2-9,13H2,1H3,(H,14,15) |
InChI 键 |
USZXKKPNEFLRDV-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1CCC(C1)(CC(=O)O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


